2-Propylsulfanylpyrimidine
Description
BenchChem offers high-quality 2-Propylsulfanylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylsulfanylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-propylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-6-10-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBKMIKSUBLJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Nomenclature Nexus: 2-Propylthiopyrimidine vs. 2-Propylsulfanylpyrimidine
Executive Summary
In the domain of high-throughput screening and medicinal chemistry, precision in nomenclature is not merely semantic—it is functional. The distinction between 2-propylthiopyrimidine and 2-propylsulfanylpyrimidine is a matter of historical evolution versus IUPAC standardization , rather than a difference in chemical structure.
They are the same chemical entity.
However, for the drug development professional, treating them as identical without understanding the context of their usage leads to data fragmentation. "Thio" is a legacy descriptor often found in older patents and vendor catalogs, while "Sulfanyl" is the explicit IUPAC recommendation (2013) to denote the
Part 1: The Nomenclature Nexus
The confusion stems from the evolution of sulfur nomenclature. In early organic chemistry, sulfur analogues of ethers (
The Semantic Divergence
| Feature | 2-Propylthiopyrimidine | 2-Propylsulfanylpyrimidine |
| Status | Legacy / Common Usage | Preferred IUPAC Name (PIN) |
| Implied Structure | Pyrimidine ring with a | Pyrimidine ring with a |
| Database Prevalence | High in older patents (pre-2000) and vendor catalogs (Sigma, Enamine). | High in PubChem, ChEMBL, and modern academic literature. |
| Risk Factor | Can be confused with thiones (e.g., Propylthiouracil) in text mining. | Unambiguous definition of a thioether linkage. |
Visualization: The Database Fragmentation
The following diagram illustrates how searching only one term limits data retrieval in cheminformatics workflows.
Figure 1: Divergent search pathways leading to the same chemical entity. Researchers must query both terms to ensure a comprehensive prior art search.
Part 2: Chemical Identity & Tautomeric Control[2]
To understand the synthesis and stability of this molecule, one must understand the starting material: 2-mercaptopyrimidine .
The Thione-Thiol Equilibrium
2-mercaptopyrimidine does not exist primarily as a thiol (
-
Thione Form (Precursor): High polarity, hydrogen bond donor, lower LogP.
-
Thioether Form (Product): Lipophilic, no H-bond donor at N1/N3 (unless protonated), higher LogP.
This "locking" mechanism is a standard strategy in medicinal chemistry to improve membrane permeability (bioavailability) of pyrimidine-based drugs.
Part 3: Synthesis & Experimental Protocol
The synthesis of 2-propylsulfanylpyrimidine is a classic nucleophilic aromatic substitution (
Reaction Scheme
Figure 2: The S-alkylation pathway locking the thione into the thioether state.
Validated Protocol: S-Alkylation of 2-Mercaptopyrimidine
Objective: Synthesis of 2-propylsulfanylpyrimidine via Williamson-type thioether synthesis.
Reagents:
-
2-Mercaptopyrimidine (1.0 eq)
-
1-Bromopropane or 1-Iodopropane (1.1 eq)
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptopyrimidine (10 mmol) in anhydrous DMF (15 mL). Add
(15 mmol).-
Expert Insight: The solution may initially appear heterogeneous. Stir for 15 minutes at room temperature to ensure formation of the thiolate anion. A color change (often to pale yellow) indicates successful deprotonation.
-
-
Alkylation: Add 1-bromopropane (11 mmol) dropwise via a syringe to control the exotherm.
-
Reaction: Stir the mixture at room temperature for 4–6 hours.
-
Self-Validation Check (TLC): Spot the reaction mixture against the starting material (2-mercaptopyrimidine). The product will have a significantly higher
value (less polar) in Hexane:EtOAc (7:3). The starting material often streaks due to the thione/thiol tautomerism; the product will be a distinct spot.
-
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL). The thioether is lipophilic and should precipitate or oil out.
-
Purification: Recrystallization from ethanol/water or flash column chromatography (if high purity is required for biological assay).
Data Interpretation (Expected)
| Metric | Expected Value | Mechanistic Reason |
| 1H NMR (DMSO-d6) | Triplet at | Diagnostic of S-alkylation. N-alkylation would shift this significantly. |
| 1H NMR (Aromatic) | Loss of broad singlet ( | Confirmation that the thione proton is removed and the ring is aromatized. |
| LogP | Increase (~1.5 to 2.0 units vs reactant) | Loss of polarity from the thione group; addition of lipophilic propyl chain. |
Part 4: Medicinal Chemistry Applications[3][5]
Why synthesize this specific moiety? The 2-propylsulfanyl group acts as a "privileged substructure" in several therapeutic classes.
-
Kinase Inhibition: The thioether linkage provides flexibility and lipophilicity, allowing the pyrimidine core to fit into hydrophobic pockets of ATP-binding sites.
-
Metabolic Stability: Unlike standard ethers (
), thioethers ( ) have different metabolic profiles. Sulfur is softer and more nucleophilic, making it susceptible to oxidation (to sulfoxides/sulfones) by CYP450 enzymes.-
Drug Design Note: This oxidation is sometimes a desired "prodrug" strategy, or a liability to be managed.
-
-
Ticagrelor Intermediates: Substituted 2-propylthiopyrimidines (e.g., 4,6-dichloro variants) are key intermediates in the synthesis of antithrombotic agents like Ticagrelor [1].[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11436336, 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]
- IUPAC (2013).Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). The Royal Society of Chemistry. (Clarifies "Sulfanyl" vs "Thio" preference).
-
Organic Syntheses. Synthesis of 2-mercaptopyrimidine derivatives. (General procedures for S-alkylation of pyrimidines). Retrieved from [Link]
-
ResearchGate (2020). Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives.[5] (Protocol validation for S-alkylation). Retrieved from [Link]
Sources
- 1. 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | C7H7Cl2N3O2S | CID 22268924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. youtube.com [youtube.com]
- 4. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Deployment of 2-Alkylsulfanylpyrimidine Building Blocks in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyrimidine Core and the Rise of a Privileged Substituent
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically successful therapeutics.[1][2] Its prevalence is rooted in its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a highly effective pharmacophore for targeting enzymes and receptors.[3][4] Within the vast chemical space of pyrimidine derivatives, the 2-alkylsulfanyl moiety has emerged as a particularly strategic building block. This guide provides a comprehensive overview of the synthesis, reactivity, and application of 2-alkylsulfanylpyrimidines, highlighting their role as versatile intermediates in the development of next-generation therapeutics, with a particular focus on kinase inhibitors.
The utility of the 2-alkylsulfanyl group extends beyond its role as a simple substituent. It serves as a linchpin for molecular elaboration, offering a unique combination of stability and tunable reactivity. This dual nature allows for its incorporation early in a synthetic sequence and subsequent activation for late-stage functionalization, a highly desirable attribute in modern drug discovery campaigns.
Core Synthetic Strategies: Forging the 2-Alkylsulfanylpyrimidine Scaffold
The construction of 2-alkylsulfanylpyrimidines is accessible through several reliable synthetic routes, primarily starting from readily available precursors like thioureas, 2-mercaptopyrimidines, or S-alkylisothioureas.
From Thiourea and β-Dicarbonyl Compounds
A foundational method involves the condensation of a β-dicarbonyl compound with thiourea, followed by S-alkylation. This classical approach provides a straightforward entry to a wide range of substituted 2-thiouracils, which are then alkylated to afford the desired 2-alkylsulfanylpyrimidines.
Direct S-Alkylation of 2-Mercaptopyrimidines
Commercially available or readily synthesized 2-mercaptopyrimidines can be directly and efficiently alkylated on the sulfur atom.[5] This method is noted for its high chemoselectivity, as the sulfur atom is a soft nucleophile and readily reacts with soft electrophiles like alkyl halides.
Experimental Protocol: Synthesis of 2-(Heptylthio)pyrimidine-4,6-diamine[5]
-
Step 1: Deprotonation. To a solution of 4,6-diamino-2-mercaptopyrimidine (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to form the sodium salt.
-
Step 2: S-Alkylation. To the resulting suspension, add n-heptyl chloride (1.2 eq) and heat the reaction mixture to 50 °C.
-
Step 3: Work-up and Isolation. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. Wash the solid with water and dry to afford the desired 2-(heptylthio)pyrimidine-4,6-diamine.
One-Pot Condensation of S-Alkylisothioureas and β-Ketoesters
A highly efficient and convergent one-pot synthesis of 4-pyrimidone-2-thioethers has been developed, which involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[6] This method offers excellent functional group tolerance and is scalable, as demonstrated in the synthesis of a key intermediate for the KRASG12C inhibitor, adagrasib.[6][7]
The Keystone of Reactivity: The Thioether as a Latent Leaving Group
The true synthetic power of the 2-alkylsulfanylpyrimidine scaffold lies in the reactivity of the thioether moiety. While stable under many reaction conditions, it can be selectively oxidized to the corresponding sulfoxide or sulfone.[8] This transformation dramatically alters the electronic nature of the C2 position of the pyrimidine ring, converting the alkylsulfanyl group into an excellent leaving group for nucleophilic aromatic substitution (SNAr).[6][7]
Oxidation to Sulfoxides and Sulfones
The selective oxidation of the thioether can be achieved using a variety of reagents. Meta-chloroperoxybenzoic acid (m-CPBA) is commonly employed for the conversion to the sulfone.[9] Milder conditions can be used to obtain the sulfoxide. The choice of oxidant and reaction conditions allows for a controlled activation of the pyrimidine core.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, renders the C2 position highly susceptible to nucleophilic attack.[6] This enables the facile displacement of the alkylsulfonyl group by a wide range of nucleophiles, including amines, alcohols, and thiols. This SNAr reaction is a cornerstone of the utility of 2-alkylsulfanylpyrimidines as building blocks, allowing for the late-stage introduction of key pharmacophoric elements. This strategy is particularly valuable in the synthesis of complex molecules, such as kinase inhibitors, where a common intermediate can be diversified to generate a library of analogs for structure-activity relationship (SAR) studies.[10]
Application in Medicinal Chemistry: A Case Study of Kinase Inhibitors
The pyrimidine scaffold is a well-established "hinge-binding" motif in a large number of approved kinase inhibitors.[11] The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the backbone of the kinase hinge region. The 2-alkylsulfanylpyrimidine building block provides a versatile platform for the synthesis of such inhibitors.
Case Study: The Synthesis of Adagrasib (MRTX849)
The power of the 2-alkylsulfanylpyrimidine strategy is elegantly demonstrated in the synthesis of adagrasib, a potent and selective covalent inhibitor of KRASG12C.[12][13] In a reported synthesis, a 2-isopropylthio-4-pyrimidone derivative serves as a key intermediate.[6][7]
This synthesis highlights the strategic advantages of the 2-alkylsulfanylpyrimidine building block:
-
Convergent Synthesis: The core is assembled efficiently in a one-pot reaction.
-
Latent Reactivity: The thioether is carried through several steps before being activated by oxidation.
-
Controlled Functionalization: The resulting sulfone is displaced in a highly regioselective SNAr reaction to install a key fragment of the final drug molecule.
This approach avoids the use of expensive palladium catalysts and protecting group manipulations that were features of earlier synthetic routes.[12]
Other Kinase Inhibitors
The 2,4-disubstituted pyrimidine motif is central to many other kinase inhibitors, including:
-
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor.[14]
-
Cerdulatinib: A dual SYK/JAK kinase inhibitor.
-
Ceritinib: An anaplastic lymphoma kinase (ALK) inhibitor.[15]
While the publicly available synthetic routes for these drugs may not all explicitly start from a 2-alkylsulfanylpyrimidine, this building block represents a highly valuable and adaptable starting point for the synthesis of these and other novel kinase inhibitors.
Structure-Activity Relationship (SAR) and Bioisosterism
The substituents on the pyrimidine ring profoundly influence the biological activity of the molecule.[3] SAR studies on pyrimidine-based kinase inhibitors have consistently shown that modifications at the C2, C4, and C5 positions are critical for potency and selectivity.
-
The 2-Position: The 2-alkylsulfanyl group serves as a versatile anchor point. The sulfur atom itself can engage in important interactions within a binding pocket. Furthermore, the ability to displace this group via the sulfone intermediate allows for the exploration of a wide range of substituents at this position to optimize binding affinity and pharmacokinetic properties.
-
Bioisosteric Replacement: The concept of bioisosterism is a powerful tool in drug design, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or metabolic stability.[8][16] The 2-alkylsulfanyl group can be considered a bioisostere for other functionalities. For instance, the thioether linkage can mimic the steric and electronic properties of an ether or a methylene group, but with different metabolic liabilities and potential for specific interactions. The strategic replacement of other groups with a 2-alkylsulfanyl moiety can be a viable strategy to modulate a compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion and Future Outlook
2-Alkylsulfanylpyrimidine building blocks represent a powerful and versatile tool in the medicinal chemist's arsenal. Their straightforward synthesis, coupled with the unique latent reactivity of the thioether group, allows for the efficient and modular construction of complex, biologically active molecules. The demonstrated success of this strategy in the synthesis of the KRAS inhibitor adagrasib underscores its value in modern drug discovery. As the demand for novel, highly selective, and potent therapeutics continues to grow, the strategic application of 2-alkylsulfanylpyrimidine building blocks is poised to play an increasingly important role in the development of the medicines of tomorrow.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]
-
Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Retrieved from [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved from [Link]
-
(2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. Retrieved from [Link]
-
2-(Heptylthio)pyrimidine-4,6-diamine. (n.d.). MDPI. Retrieved from [Link]
-
Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). Brieflands. Retrieved from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Retrieved from [Link]
-
The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). RSC Publishing. Retrieved from [Link]
-
(2025). An overview on synthesis and biological activity of pyrimidines. ResearchGate. Retrieved from [Link]
-
(2025). Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved from [Link]
- Rilpivirine intermediate and preparation method and application thereof. (n.d.). Google Patents.
-
Development of Adagrasib's Commercial Manufacturing Route. (2022). ChemRxiv. Retrieved from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Bentham Science. Retrieved from [Link]
-
Synthesis and antiproliferative activity in vitro of new derivatives of 3-aminopyrazolo[3,4-b]pyridine. Part 1. Reaction of 3-aminopyrazolo[3,4-b]pyridine with 1,3-, 1,4-diketones and alpha,beta-unsaturated ketones. (n.d.). PubMed. Retrieved from [Link]
-
The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed. Retrieved from [Link]
-
The development of an effective synthetic route of rilpivirine. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (n.d.). PubMed. Retrieved from [Link]
- Process for synthesis of a 2-thioalkyl pyrimidine. (n.d.). Google Patents.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. (n.d.). PubMed. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]
- Process for the preparation of rilpivirine using a novel intermediate. (n.d.). Google Patents.
-
Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (n.d.). PubMed. Retrieved from [Link]
-
(2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Retrieved from [Link]
-
Synthesis of phenylamino pyrimidine intermediate 6. (n.d.). ResearchGate. Retrieved from [Link]
-
A continuous flow process for the preparation of HIV drug by using of Novel Derivative. (n.d.). IJSDR. Retrieved from [Link]
-
Marketed drugs having pyrimidine pharmacophore. (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Protocol for alkylation of 2-thiouracil with propyl iodide
Application Note: Regioselective S-Alkylation of 2-Thiouracil with Propyl Iodide
Part 1: Executive Summary & Scientific Foundation
Scope and Distinction
This protocol details the synthesis of 2-(propylthio)pyrimidin-4(3H)-one via the direct alkylation of 2-thiouracil with 1-iodopropane (propyl iodide).
CRITICAL NOTE ON NOMENCLATURE: Researchers must distinguish this product from the antithyroid drug Propylthiouracil (PTU) .
-
PTU (Drug): 6-propyl-2-thiouracil (C-alkylation at position 6).[1] Synthesized via condensation of ethyl butyroacetate and thiourea.
-
Target Product (This Protocol): S-propyl-2-thiouracil (S-alkylation). Synthesized via nucleophilic substitution on the sulfur atom.
Mechanistic Insight: The HSAB Principle
The regioselectivity of this reaction is governed by the Hard and Soft Acids and Bases (HSAB) theory. 2-Thiouracil exists in a tautomeric equilibrium. Under basic conditions, it forms a thio-enolate anion.
-
Sulfur (Soft Nucleophile): The sulfur atom is highly polarizable ("soft") and energetically matches the "soft" electrophilic carbon of the propyl iodide.
-
Nitrogen (Hard Nucleophile): The ring nitrogens are "harder" nucleophiles.
-
Outcome: In the presence of a base (NaOH/KOH) and a soft alkylating agent (alkyl iodide), S-alkylation is kinetically and thermodynamically favored over N-alkylation, typically yielding >90% regioselectivity.
Figure 1: Mechanistic pathway highlighting the soft-soft interaction favoring S-alkylation.
Part 2: Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| 2-Thiouracil | >98% Purity | Substrate |
| 1-Iodopropane | >99%, Stabilized | Alkylating Agent (Light Sensitive) |
| Sodium Hydroxide | 1M Aqueous Solution | Base (Catalyzes thiolate formation) |
| Ethanol (Optional) | Absolute | Co-solvent for solubility optimization |
| Hydrochloric Acid | 2M Aqueous | Precipitation/Workup |
| TLC Plates | Silica Gel 60 F254 | Reaction Monitoring |
Method A: Aqueous Alkaline Protocol (Green Chemistry)
Best for standard synthesis where high purity is required without organic solvent waste.
Step-by-Step Workflow:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiouracil (10 mmol, 1.28 g) in 1M NaOH (20 mL) .
-
Observation: The white suspension should clear as the sodium salt forms.
-
-
Reagent Addition: Add 1-iodopropane (11 mmol, 1.07 mL) dropwise over 5 minutes.
-
Note: A slight excess (1.1 eq) ensures complete consumption of the thiouracil.
-
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours or heat to 60°C for 3-4 hours .
-
Control: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The starting material (Rf ~0.4) should disappear, replaced by a higher Rf product.
-
-
Precipitation: Cool the reaction mixture to 0-5°C (ice bath). Acidify carefully with 2M HCl until pH reaches ~3-4.
-
Critical: Do not lower pH < 2, as this may protonate the pyrimidine ring nitrogens, increasing solubility and reducing yield.
-
-
Isolation: A white precipitate will form immediately. Filter via vacuum filtration (Buchner funnel).
-
Purification: Wash the solid with cold water (2 x 10 mL) to remove inorganic salts (NaI). Recrystallize from Ethanol/Water (1:1) if necessary.[2]
Method B: Ethanolic Reflux (Accelerated)
Best for scaling up or if the substrate has poor aqueous solubility.
-
Dissolve 2-thiouracil (10 mmol) and KOH (11 mmol) in Ethanol (30 mL) under reflux until clear.
-
Add 1-iodopropane (11 mmol) slowly.
-
Reflux for 2 hours .
-
Evaporate 70% of the ethanol under reduced pressure.
-
Pour residue into ice-water (50 mL) and acidify with acetic acid to precipitate the product.
Figure 2: Operational workflow for Method A (Aqueous Alkaline).
Part 3: Characterization & Troubleshooting
Expected Data
| Parameter | Value / Description |
| Appearance | White to off-white crystalline solid |
| Yield (Typical) | 75 - 85% |
| Melting Point | 108 - 110°C (Lit. value for S-propyl derivative) |
| 1H NMR (DMSO-d6) | δ 0.98 (t, 3H, CH3), 1.65 (m, 2H, CH2), 3.05 (t, 2H, S-CH2), 6.05 (d, 1H, C5-H), 7.85 (d, 1H, C6-H). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation (pH too high or too low). | Adjust pH strictly to 3-4. If pH is <1, neutralize slightly with dilute NaOH. |
| Oily Product | Impurities or residual solvent. | Recrystallize from aqueous ethanol. Ensure propyl iodide is fresh (colorless). |
| N-Alkylation Observed | Reaction temperature too high or solvent too polar/aprotic (e.g., DMF used). | Stick to protic solvents (Water/Ethanol) which solvate the thiolate less, but suppress N-alkylation via H-bonding. |
Part 4: References
-
ChemicalBook. (n.d.). Propylthiouracil synthesis and properties. Retrieved from
-
Context: Verifies the distinction between PTU (C-alkyl) and the S-alkyl derivatives discussed here.
-
-
National Institutes of Health (NIH). (2018). Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Context: Authoritative source on the regioselectivity (S vs N) of thiouracil alkylation under various conditions.[3]
-
-
ResearchGate. (2018). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Journal of Molecular Liquids. Retrieved from
-
Context: Confirms "facile, regiospecific S-alkylation" yields >90% and provides comparative solubility data.
-
-
National Institutes of Health (NIH). (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms. Retrieved from
-
Context: Discusses the biological activity and synthesis of S-alkylated thiouracil analogues.
-
Sources
Scalable Process for Ticagrelor Intermediate Synthesis: Application Notes and Protocols
Abstract: Ticagrelor is a critical antiplatelet agent used in the management of acute coronary syndromes. Its complex stereochemistry and multi-step synthesis present significant challenges for large-scale, cost-effective, and safe manufacturing. The quality and availability of key intermediates are paramount to the successful production of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the scalable synthesis of two pivotal Ticagrelor intermediates: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and 2-(((3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxy)ethanol . We will explore optimized, plant-friendly protocols, explain the causality behind strategic synthetic choices, and detail in-process controls necessary for ensuring a robust and reproducible manufacturing process.
Introduction to Ticagrelor Synthesis
Ticagrelor, marketed as Brilinta®, is a member of the cyclo-pentyl-triazolo-pyrimidine (CPTP) chemical class and the first orally active, reversible P2Y12 receptor antagonist.[1] Unlike clopidogrel, it does not require metabolic activation, which leads to a faster and more consistent onset of action.[1] The therapeutic efficacy of Ticagrelor is intrinsically linked to its specific molecular structure, particularly its precise stereochemistry, which is fundamental to its ability to inhibit P2Y12 receptors and prevent platelet aggregation.[2]
The synthesis of Ticagrelor is a convergent process, relying on the efficient preparation of several key fragments that are later combined to form the final molecule.[1] The industrial production of Ticagrelor demands synthetic routes that are not only high-yielding but also safe, environmentally conscious, and economically viable. Early synthetic methods often involved hazardous reagents (e.g., isoamyl nitrite, n-BuLi), pyrophoric materials, and purification by column chromatography, which are not ideal for large-scale production.[3][4]
This guide focuses on scalable and optimized processes for the synthesis of the crucial cyclopropylamine and cyclopentane core intermediates, which are often the most complex and costly components of the overall synthesis.
Overview of the Convergent Synthetic Strategy
A convergent synthesis approach is favored for complex molecules like Ticagrelor as it maximizes efficiency and overall yield. The strategy involves synthesizing the main structural fragments independently and then coupling them together in the final stages.
The key intermediates for Ticagrelor synthesis are:
-
Intermediate A: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which provides the key side chain responsible for receptor interaction.
-
Intermediate B: 2-(((3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxy)ethanol, the stereochemically rich cyclopentane core.
-
Intermediate C: A pyrimidine derivative, such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, which serves as the foundation for the triazolopyrimidine heterocyclic system.[5]
The overall workflow involves the initial condensation of Intermediates B and C, followed by diazotization to form the triazole ring, and a final coupling with Intermediate A.
Synthesis of Intermediate A: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
This chiral amine is a critical component of Ticagrelor. As an oily substance, it is often converted into a stable, crystalline salt, such as the D-mandelate or hydrochloride salt, to facilitate purification, handling, and quality control.[6]
Rationale for Synthetic Route Selection
Several routes have been reported for the synthesis of this intermediate. Early methods often relied on a Curtius rearrangement, which involves potentially explosive azide reagents, making it less suitable for large-scale industrial production.[7] Alternative routes via Hofmann degradation have also been explored.[6] The chosen protocol focuses on a more robust and safer pathway that provides excellent stereochemical control. The synthesis often begins with a cyclopropanation reaction, followed by resolution or asymmetric synthesis to establish the desired (1R, 2S) stereochemistry.
Detailed Protocol: Synthesis via Hofmann Degradation of a Cyclopropanecarboxamide
This protocol outlines a common and scalable approach.
Step 1: Synthesis of Ethyl 2-(3,4-difluorophenyl)cyclopropane-1-carboxylate
-
To a solution of 3,4-difluorostyrene in a suitable solvent (e.g., toluene), add a catalytic amount of a rhodium or copper catalyst.
-
Slowly add ethyl diazoacetate at a controlled temperature (e.g., 25-30 °C). The diazoacetate is highly reactive and its addition rate is critical for safety and selectivity.
-
Stir the reaction mixture until the starting material is consumed, as monitored by GC or TLC.
-
Work up the reaction by filtering the catalyst and concentrating the solvent to yield the crude cyclopropane ester as a mixture of cis/trans isomers.
Step 2: Hydrolysis to 2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
-
Dissolve the crude ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base, such as sodium hydroxide (NaOH), and heat the mixture to reflux.
-
Monitor the reaction by HPLC until hydrolysis is complete.
-
Cool the mixture, acidify with an acid like hydrochloric acid (HCl) to pH 2-3, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield the carboxylic acid.
Step 3: Amide Formation
-
Dissolve the carboxylic acid in a solvent like dichloromethane (DCM).
-
Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the acid chloride in situ.
-
In a separate vessel, prepare a solution of aqueous ammonia.
-
Slowly add the acid chloride solution to the ammonia solution at a low temperature (0-5 °C) to form the amide.
-
Filter the resulting solid, wash with water, and dry to obtain 2-(3,4-difluorophenyl)cyclopropane-1-carboxamide.
Step 4: Hofmann Degradation
-
Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a cold aqueous solution of NaOH.
-
Add the cyclopropanecarboxamide to the cold hypohalite solution.
-
Slowly warm the reaction mixture and maintain the temperature (e.g., 50-70 °C) until the reaction is complete. This rearrangement is exothermic and requires careful temperature control.
-
Cool the mixture and extract the oily product, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, with a solvent like toluene.
Step 5: Chiral Resolution and Salt Formation
-
Dissolve the crude amine in a suitable solvent, such as isopropanol.
-
Add a solution of D-mandelic acid in the same solvent.
-
Stir the mixture to allow the diastereomeric salt to crystallize. The desired (1R,2S)-amine will preferentially form an insoluble salt with the D-mandelic acid.
-
Filter the solid, wash with cold solvent, and dry to yield (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine D-mandelate with high diastereomeric purity.[6]
| Parameter | Value/Condition | Purpose |
| Step 4 Reactants | Amide, NaOH, Bromine/NaOCl | Hofmann rearrangement to convert amide to amine. |
| Step 4 Temp. Control | 0 °C initially, then warm to 50-70 °C | Critical for controlling the exothermic reaction. |
| Step 5 Resolving Agent | D-Mandelic Acid | Forms a diastereomeric salt for chiral resolution. |
| Final Purity (Salt) | >99.0% (diastereomeric excess) | Ensures high stereochemical purity for the final API. |
Synthesis of Intermediate B: The Cyclopentane Core
The synthesis of 2-(((3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxy)ethanol is crucial as it sets four stereocenters of the final drug.[8] The synthesis often starts from a chiral precursor to ensure the correct stereochemistry. The diol is protected as an acetonide, which is removed in the final step of the Ticagrelor synthesis.
Detailed Protocol
A scalable synthesis can start from (1R,2R,3S,4S)-rel-1,2:3,4-diepoxycyclopentane, which allows for sequential and stereocontrolled introduction of the required functional groups.[9]
Step 1: Ring Opening with 2-(Benzyloxy)ethanol
-
Dissolve the diepoxycyclopentane in a suitable solvent.
-
React with the sodium salt of 2-(benzyloxy)ethanol (prepared from 2-(benzyloxy)ethanol and a base like sodium hydride). This first nucleophilic attack opens one epoxide ring.
-
Work up the reaction to isolate the mono-opened product.
Step 2: Second Epoxide Opening and Amine Introduction
-
Dissolve the product from Step 1 in a polar aprotic solvent (e.g., DMF).
-
Add sodium azide (NaN₃) and heat the mixture to open the second epoxide ring, introducing an azide group. Caution: Sodium azide is highly toxic and potentially explosive.
-
After the reaction is complete, perform a reduction of the azide to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. This step also removes the benzyl protecting group.
Step 3: Acetonide Protection
-
Dissolve the resulting amino-triol in a solvent like acetone.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and 2,2-dimethoxypropane.
-
Stir at room temperature until the diol is protected as an acetonide, which can be monitored by TLC or HPLC.
-
Neutralize the acid, filter, and concentrate to obtain the crude protected amine.
Step 4: Chiral Resolution
-
Dissolve the crude product in a solvent like ethanol.
-
Add a solution of L-tartaric acid to form the diastereomeric salt.[8]
-
The desired (3aR,4S,6R,6aS) isomer's tartrate salt will selectively precipitate.
-
Filter the solid, wash with cold ethanol, and dry to yield the highly pure L-tartrate salt of Intermediate B.[10]
| Parameter | Value/Condition | Purpose |
| Step 2 Reagents | NaN₃, then H₂/Pd-C | Introduces the amine functionality stereoselectively. |
| Step 3 Protection | Acetone, 2,2-DMP, p-TSA | Protects the cis-diol to prevent side reactions later. |
| Step 4 Resolution | L-Tartaric Acid | Isolates the single, correct diastereomer required. |
| Final Purity (Salt) | >99.5% (diastereomeric excess) | Critical for the purity of the final Ticagrelor API. |
Assembly, Purification, and Scalability
With the key intermediates in hand, the final assembly can proceed. An improved and scalable process involves the condensation of the pyrimidine amine (Intermediate C) with the cyclopentyl derivative (Intermediate B).[3]
A significant improvement in the subsequent diazotization step is the use of a solid-supported nitrite reagent, such as "Resin-NO₂", which is prepared from an anion-exchange resin and sodium nitrite. This heterogeneous reagent is safer than using soluble nitrites in acidic solutions (which can generate toxic NOx gases) and simplifies workup, as the resin can be removed by simple filtration.[3]
After the triazole ring is formed, the final coupling with the cyclopropylamine (Intermediate A) is performed, followed by acidic deprotection of the acetonide group to yield Ticagrelor.[3]
Large-Scale Purification
For commercial manufacturing, purification by column chromatography is generally avoided. The final Ticagrelor API is typically purified via recrystallization. A mixture of solvents like methanol/water or acetonitrile/toluene can be used to achieve high purity (>99.8%), effectively removing process-related impurities to meet ICH guidelines.[11][12][13]
| Stage | Yield | Purity (HPLC) | Key Optimization |
| Intermediate A (Salt) | ~50-60% (over 5 steps) | >99.0% de | Efficient chiral resolution. |
| Intermediate B (Salt) | ~40-50% (over 4 steps) | >99.5% de | Stereocontrolled epoxide openings. |
| Final Ticagrelor API | ~65-75% (from final coupling) | >99.8% | Recrystallization instead of chromatography.[3][12] |
Conclusion
The scalable synthesis of Ticagrelor is highly dependent on the development of robust, safe, and cost-effective processes for its key intermediates. By selecting synthetic routes that avoid hazardous reagents, implementing careful control over reaction conditions, and utilizing scalable purification techniques like salt formation and recrystallization, high-purity intermediates can be manufactured reliably. The protocols outlined in this application note provide a framework for researchers and drug development professionals to produce the critical building blocks of Ticagrelor, paving the way for efficient and safe large-scale production of this life-saving medication.
References
- Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- CN112724119B - Synthesis method of ticagrelor key intermediate. (2021). Google Patents.
- CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates. (2017). Google Patents.
- US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and ... (2016). Google Patents.
- Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. (2018). Academia.edu.
- The Discovery and Synthesis of Ticagrelor: A Technical Guide. (n.d.). Benchchem.
- US9604991B2 - Preparation method of ticagrelor and intermediates thereof. (2017). Google Patents.
- WO2015067111A1 - Ticagrelor intermediate preparation method. (2015). Google Patents.
-
6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][2][6]dioxol-4-ol. (n.d.). EvitaChem. Retrieved February 5, 2026, from
- WO2021245220A1 - Process for the preparation of ticagrelor. (2021). Google Patents.
- TICAGRELOR synthesis. (n.d.). ChemicalBook.
- Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. (n.d.). ORBi.
- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (2016). PMC.
- Novel synthesis of Ticagrelor, an ant. (2015). JOCPR.
- (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. (2018). ResearchGate.
-
2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][2][6]dioxol-4-yl]oxy}ethanol (2R,3R)-2,3-dihydroxysuccinate. (n.d.). PubChem. Retrieved February 5, 2026, from
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013). Google Patents.
-
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][2][6]dioxol-4-ol. (n.d.). Pharmaffiliates. Retrieved February 5, 2026, from
- 2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | CAS No- 274693-55-9. (n.d.). Simson Pharma Limited.
-
376608-65-0|2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][2][6]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate. (n.d.). BLDpharm. Retrieved February 5, 2026, from
- WO 2013/144295 A1. (2013). Googleapis.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 8. Buy (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (EVT-340388) | 155899-66-4 [evitachem.com]
- 9. WO2015067111A1 - Ticagrelor intermediate preparation method - Google Patents [patents.google.com]
- 10. 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethanol (2R,3R)-2,3-dihydroxysuccinate | C14H25NO10 | CID 72206654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (PDF) SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES [academia.edu]
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- 13. researchgate.net [researchgate.net]
Application Note: Selective S-Alkylation of Pyrimidine Thiols
Executive Summary
The selective functionalization of pyrimidine thiols (e.g., 2-mercaptopyrimidine) is a pivotal transformation in medicinal chemistry, serving as a gateway to bioactive thioethers found in antiviral and anticancer therapeutics. The core challenge lies in the ambident nucleophilicity of the pyrimidine scaffold. The substrate exists in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. Upon deprotonation, the resulting anion delocalizes charge between the sulfur and the ring nitrogens, creating competition between
This guide provides a definitive technical framework for achieving exclusive
Mechanistic Grounding & Strategic Reagent Selection
The Tautomeric Challenge
In solution, 2-mercaptopyrimidines predominantly exist as pyrimidine-2(1H)-thiones (the amide-like tautomer). However, chemical modification requires the formation of the thiolate anion .
-
Nitrogen (Hard Nucleophile): High charge density, lower HOMO energy. Favors electrostatic interactions.
-
Sulfur (Soft Nucleophile): High polarizability, higher HOMO energy. Favors orbital-controlled reactions.
To maximize
Reagent Decision Matrix
The choice of base and solvent dictates the tightness of the ion pair and the availability of the nucleophilic sites.
| Component | Recommended Choice | Mechanistic Rationale |
| Base | Carbonates provide mild deprotonation without generating highly reactive "naked" anions that might react indiscriminately at Nitrogen. Cesium (Soft cation) stabilizes the soft thiolate. | |
| Solvent | DMF or Acetonitrile | Polar Aprotic solvents solvate cations well but leave the thiolate anion relatively "free" and reactive. Protic solvents (EtOH) can H-bond to Nitrogen, potentially blocking |
| Electrophile | Alkyl Iodides/Bromides | Soft Electrophiles match the soft Sulfur center (HSAB principle). Hard electrophiles (e.g., Alkyl Tosylates, Chlorides) increase the risk of |
| Catalyst | TBAI / TBAB | Phase Transfer Catalysts allow the reaction to occur at the interface or in non-polar media where the thiolate is the sole reactive species, minimizing |
Visualizing the Pathway
The following diagram illustrates the kinetic competition and the critical decision points for ensuring
Figure 1: Mechanistic divergence in pyrimidine alkylation. Green path indicates the optimized S-selective route.
Experimental Protocols
Protocol A: The "Standard" High-Throughput Method
Best for: Small to medium scale, diverse library synthesis, standard alkyl halides.
Selectivity: >95:5 (
Materials:
-
Substrate: 2-Mercaptopyrimidine (1.0 equiv)
-
Electrophile: Alkyl Iodide or Bromide (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (1.5 equiv) -
Solvent: DMF (Dimethylformamide) or Acetone (for lower boiling points)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptopyrimidine (1.0 mmol) in DMF (5 mL).
-
Activation: Add anhydrous
(1.5 mmol). Stir at room temperature for 15 minutes. Note: The suspension may change color slightly as the thiolate generates. -
Alkylation: Add the alkyl halide (1.1 mmol) dropwise.
-
Critical Control: If using a highly reactive electrophile (e.g., Methyl Iodide), cool to 0°C during addition to prevent exotherms that could promote
-alkylation.
-
-
Reaction: Stir at room temperature. Monitor by TLC (typically 1–3 hours).
-
Workup: Pour the mixture into ice-cold water (20 mL). The
-alkylated product often precipitates as a white/off-white solid. -
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.
Validation Check:
-
NMR Signature: The carbon adjacent to sulfur (
- -R) typically appears at 30–35 ppm in C NMR. In contrast, -alkylation shifts this signal downfield to 45–55 ppm [1, 2].
Protocol B: Phase Transfer Catalysis (Green & Scalable)
Best for: Large scale, industrial applications, avoiding dipolar aprotic solvents (DMF), and maximizing selectivity for sensitive substrates.
Selectivity: >99:1 (
Materials:
-
Substrate: 2-Mercaptopyrimidine (1.0 equiv)
-
Electrophile: Alkyl Halide (1.1 equiv)
-
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)
-
Base:
(1.5 equiv, dissolved in the water phase) -
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)
Step-by-Step:
-
Biphasic Setup: Dissolve the pyrimidine thiol in DCM. In a separate beaker, dissolve
in water. Combine the two phases in a flask. -
Catalyst Addition: Add TBAB (0.05 equiv). Stir vigorously. The catalyst transfers the thiolate anion into the organic phase as a lipophilic ion pair (
). -
Reaction: Add the alkyl halide to the stirring mixture.
-
Mechanism in Action: The reaction occurs in the organic phase (or at the interface). Since the inorganic cation (
) is sequestered in the water, and the quaternary ammonium cation ( ) is bulky and non-coordinating, the sulfur atom ("soft") is the only effective nucleophile available to attack the alkyl halide [3]. -
Completion: Stir for 2–6 hours at Room Temperature.
-
Workup: Separate the organic layer. Wash with water (
). Dry over and evaporate.
Why this works: The "naked" thiolate in the organic phase is exceptionally reactive toward soft electrophiles, while the hydration shell in the aqueous phase suppresses Nitrogen nucleophilicity.
Troubleshooting & Optimization
Mitigating N-Alkylation
If N-alkylated impurities (>5%) are observed:
-
Switch Leaving Groups: Change from Alkyl-Cl or Alkyl-OTs (Hard) to Alkyl-I (Soft).
-
Lower Temperature: Reduce reaction temperature to 0°C or -10°C.
-alkylation has a lower activation energy; cooling kinetically freezes out the -alkylation pathway. -
Change Solvent: Switch from DMF to Ethanol. While slower, protic solvents form hydrogen bonds with the ring nitrogens, effectively "masking" them from the electrophile [4].
Handling Volatile Thiols
For low molecular weight products (e.g., S-methyl pyrimidine), the product may be volatile.
-
Modification: Use Protocol B (PTC) with a high-boiling solvent like Toluene instead of DCM. Avoid rotary evaporation to dryness; distill the solvent carefully.
References
-
Salieva, G., et al. (2025).[1] 2-(Heptylthio)pyrimidine-4,6-diamine.[1] Molbank. [Link]
- Key Insight: Provides definitive NMR characterization distinguishing S-alkyl vs N-alkyl shifts (C-S at ~31.
-
Liu, G., et al. (2012).[1] New Approach to Synthesize Symmetrical and Unsymmetrical... Pyrimidines. ResearchGate. [Link]
- Key Insight: Validates the use of basic conditions for selective S-alkyl
-
Kazemi, M., et al. (2015).[2] Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]
- Key Insight: Reviews Phase Transfer Catalysis (PTC) as a superior method for selective thioether synthesis.
-
Neiman, Z., & Bergmann, F. (1965). The Course of N-Alkylation of 6-Methylmercaptopurines. Israel Journal of Chemistry. [Link]
- Key Insight: Foundational text on the mechanistic competition between N- and S-alkyl
Sources
Troubleshooting & Optimization
Preventing tar formation during POCl3 chlorination of pyrimidines
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃). As Senior Application Scientists, we have compiled field-proven insights and best practices to help you overcome common challenges, with a primary focus on preventing the formation of intractable tars and improving reaction outcomes.
Troubleshooting Guide: From Black Tar to Clean Product
This section addresses the most critical and common failure mode in POCl₃ chlorinations: the formation of tar. We adopt a problem-cause-solution format to get you back on track quickly.
Issue 1: My reaction turned dark brown or black, and I isolated mostly tar. What happened?
This is the most frequent issue, often resulting from a cascade of side reactions. The dark coloration is indicative of polymerization and decomposition of the pyrimidine ring. Let's diagnose the likely causes.
Primary Cause: Excessive Heat
Overheating is the principal driver of tar formation. While the reaction requires thermal energy, excessive temperatures, especially during prolonged reaction times, can initiate decomposition pathways of the activated pyrimidine intermediates.
-
Causality Explained: The pyrimidine ring, particularly when activated by phosphorylation from POCl₃, becomes highly electron-deficient and susceptible to thermal degradation and polymerization. High reflux temperatures (POCl₃ boils at ~106 °C) can exceed the thermal stability of these intermediates.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at the lowest effective point. For many substrates, heating at 80-100 °C is sufficient, rather than a vigorous reflux.
-
Solvent-Free, High-Temperature Sealed Reactor Method: A modern approach involves using equimolar amounts of POCl₃ in a sealed reactor at higher temperatures (e.g., 140–160 °C) for a shorter duration (e.g., 2 hours).[1][2][3] This method, while at a higher temperature, is often faster and more controlled, leading to cleaner reactions and higher yields.[1][2]
-
Secondary Cause: Presence of Moisture
Water is a critical enemy in this reaction. Any moisture in the reagents or glassware will rapidly react with POCl₃.
-
Causality Explained: POCl₃ hydrolyzes violently with water to produce phosphoric acid and hydrochloric acid (HCl).[4] The generated HCl can catalyze unwanted side reactions, while the presence of phosphoric acid complicates the reaction medium, promoting decomposition.
-
Solution:
-
Rigorous Drying: Thoroughly oven-dry all glassware before use.
-
Anhydrous Reagents: Use freshly opened or properly stored anhydrous POCl₃ and solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[4]
-
Logical Troubleshooting Flow
Use this decision tree to diagnose the source of tar formation in your experiment.
Caption: Troubleshooting flowchart for tar formation.
Issue 2: The reaction is sluggish or stalls completely.
A stalled reaction can be just as frustrating as a failed one. This typically points to insufficient reactivity or deactivation of the chlorinating agent.
-
Cause: Insufficient Activation: The hydroxyl groups on the pyrimidine ring are not sufficiently activated. This is common with less reactive substrates.
-
Causality Explained: The chlorination proceeds through a phosphate or pyrophosphate intermediate. If the formation of this intermediate is not favorable, the reaction will not proceed. Sometimes, POCl₃ alone is not a strong enough chlorinating agent for deactivated systems.[5]
-
Solution:
-
Add a Tertiary Amine: Bases like N,N-dimethylaniline, N,N-diethylaniline, or pyridine are often used as catalysts or acid scavengers.[4][6] They neutralize the HCl produced, driving the equilibrium towards the products.
-
Increase Temperature: Cautiously increase the reaction temperature in increments of 10 °C, while monitoring for any signs of decomposition.
-
Consider a Stronger Reagent: For highly resistant substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used. PCl₅ is a more powerful chlorinating agent.[5][7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the underlying principles and best practices for POCl₃ chlorinations.
Q1: What is the reaction mechanism for the chlorination of a hydroxypyrimidine with POCl₃?
The reaction converts the stable keto-enol tautomer of a hydroxypyrimidine (e.g., uracil) into the aromatic, chlorinated counterpart.
-
Mechanism Overview:
-
Phosphorylation: The oxygen atom of the pyrimidine's hydroxyl (or keto) group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: This forms a dichlorophosphate ester intermediate, converting the hydroxyl into an excellent leaving group.
-
Nucleophilic Attack: A chloride ion (from POCl₃ or HCl) then attacks the carbon atom bonded to the phosphate ester, displacing it.
-
Aromatization & Regeneration: The leaving group eliminates, resulting in the chlorinated pyrimidine product. If a base is present, it neutralizes the generated HCl.
-
Caption: Generalized mechanism of POCl₃ chlorination.
Q2: What is the role of a tertiary amine base (e.g., pyridine)?
While some reactions proceed without a base, the addition of a tertiary amine like pyridine or N,N-diethylaniline is a common and often crucial modification.[1][6][7]
-
Acid Scavenger: The primary role is to neutralize the HCl generated during the reaction. This prevents the reversal of the reaction and protects acid-sensitive functional groups.
-
Catalyst: The amine can act as a nucleophilic catalyst. It can attack POCl₃ to form a more reactive phosphonium salt, which then more readily phosphorylates the pyrimidine substrate.
-
Solubilizing Agent: In some cases, the formation of a salt with the substrate can improve its solubility in the reaction medium.
Q3: Is it better to use excess POCl₃ as the solvent or a stoichiometric amount?
Traditional protocols often use a large excess of POCl₃, which acts as both reagent and solvent.[4][7] However, modern, more sustainable methods strongly favor using stoichiometric amounts.
| Feature | Traditional (Excess POCl₃) | Modern (Equimolar POCl₃) |
| POCl₃ Required | 5-10 equivalents (or as solvent) | 1.0 equivalent per -OH group[1][2] |
| Temperature | Reflux (~106 °C) | 140-160 °C (in sealed reactor)[2][3] |
| Safety | High risk during work-up; quenching a large excess of POCl₃ is violently exothermic and hazardous.[4][7] | Much safer; minimal unreacted POCl₃ remains, leading to a controlled and manageable quench.[1][7] |
| Waste | Generates significant phosphorus-containing acidic waste. | Minimal waste, improving the process greenness. |
| Yield & Purity | Often good, but risk of tarring from prolonged heating is higher. | Generally excellent, often superior to traditional methods due to shorter, controlled reaction times.[1] |
Validated Experimental Protocols
The following are detailed, step-by-step protocols. Protocol B is the recommended modern approach for minimizing tar formation and improving safety.
Protocol A: Traditional Chlorination using Excess POCl₃
This method is based on classical procedures and should be performed with extreme caution, particularly during the work-up phase.
-
Preparation: In a thoroughly oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add the hydroxypyrimidine (1.0 eq).
-
Reagent Addition: In a well-ventilated fume hood, add phosphorus oxychloride (5-10 eq) to the flask. The POCl₃ serves as the reagent and solvent.
-
Heating: Heat the mixture to a gentle reflux (approx. 100-110 °C) with stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography).[4] Reaction times can vary from 3 to 12 hours.
-
Removal of Excess POCl₃ (CRITICAL STEP): After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Carefully remove the bulk of the unreacted POCl₃ by distillation under reduced pressure.[4] This must be done in a fume hood.
-
Work-up/Quench (EXTREME CAUTION): Place a large beaker containing a substantial amount of crushed ice on a stir plate. Very slowly and carefully , pour the cooled reaction residue onto the vigorously stirring ice. The quench is highly exothermic.
-
Neutralization & Extraction: Once the quench is complete, slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude product.[4] Purify further by distillation, recrystallization, or column chromatography as needed.
Protocol B: Recommended Modern Solvent-Free Chlorination (Equimolar POCl₃)
This safer and more efficient protocol is adapted from the work of Sun et al. and is suitable for a wide range of pyrimidine, pyridine, and pyrazine substrates.[1][2][3]
Caption: Workflow for the modern, solvent-free chlorination protocol.
-
Preparation: To a Teflon-lined stainless steel reactor, add the hydroxypyrimidine substrate (e.g., 0.3 moles), phosphorus oxychloride (1.0 equivalent per hydroxyl group), and pyridine (1.0 equivalent).[1]
-
Reaction: Seal the reactor securely. Place it in a heating mantle or oil bath and heat the mixture to 160 °C for 2 hours with efficient stirring.
-
Cooling: After the reaction period, turn off the heat and allow the reactor to cool completely to room temperature.
-
Work-up/Quench: Once cooled, carefully open the reactor in a fume hood. Pour the contents into a beaker containing cold water (~100 mL for a 0.3 mole scale reaction) with stirring. A significant exotherm is not expected as minimal unreacted POCl₃ is present.[1][7]
-
Isolation: Adjust the pH of the aqueous slurry to 8-9 using a saturated sodium carbonate solution.
-
For Solid Products: The product will often precipitate. Collect the solid by filtration, wash with a small amount of cold water or methyl t-butyl ether, and dry under vacuum.[1]
-
For Liquid Products: Extract the mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude liquid can then be purified by distillation.[1]
-
This modern protocol consistently provides high yields (>80-90%) and significantly enhances the safety and environmental profile of the chlorination process.[1]
References
-
Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. MDPI. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information (PMC). [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Center for Biotechnology Information (PMC). [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
-
Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]
-
POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
- Chloropyrimidine process.
-
POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles. ResearchGate. [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]
-
Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Oregon State University ScholarsArchive@OSU. [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Removing unreacted propyl bromide from reaction mixtures
Technical Guide: Remediation of Unreacted Propyl Bromide from API Reaction Mixtures
Executive Summary
Propyl bromide (1-bromopropane,
This guide provides a tiered remediation strategy, moving from bulk physical removal to high-sensitivity chemical scavenging.
Module 1: Physical Removal (Distillation & Azeotropes)
Q: Can I rely solely on rotary evaporation to remove propyl bromide? A: Generally, no . While 1-bromopropane is volatile (bp 71°C), trace amounts often remain trapped in the viscous reaction matrix or oil. Relying solely on vacuum evaporation often fails to reach ICH limits.
Q: How can I enhance physical removal without prolonged heating? A: Utilize azeotropic distillation . 1-Bromopropane forms a low-boiling heteroazeotrope with water .
-
Mechanism: When water is added to the reaction mixture, the vapor pressure of the system becomes the sum of the individual vapor pressures (Dalton’s Law for immiscible liquids). This allows
-PB to co-distill with water at a temperature below 71°C, effectively "steam stripping" the impurity. -
Protocol:
-
Add water to your organic solvent (if miscible, like THF/DMF, solvent swap to a biphasic system like Toluene/Water is recommended first).
-
Distill until the distillate is clear (indicating no more organic azeotrope is coming over).
-
Monitor the refractive index or GC of the distillate.
-
Table 1: Physicochemical Properties Relevant to Removal
| Property | Value | Implication for Workup |
| Boiling Point | 71.0 °C | Volatile, but susceptible to matrix trapping. |
| Water Solubility | ~2.5 g/L (20°C) | Low solubility; simple water washes are inefficient. |
| Log P | 2.1 | Lipophilic; partitions into organic layer unless derivatized. |
| Reactivity | Electrophilic | Susceptible to nucleophilic attack (basis for scavenging). |
Module 2: Chemical Scavenging (The "Kill" Step)
Q: Distillation didn't get me to <10 ppm. What is the most robust chemical method?
A: The "Gold Standard" for alkyl halide removal is Sodium Thiosulfate (
Why it works (Causality):
Sodium thiosulfate is a soft nucleophile that reacts rapidly with soft electrophiles like alkyl bromides to form Bunte salts (
-
Self-Validating System: The starting material (
-PB) is lipophilic (organic layer). The product (Bunte salt) is ionic and highly water-soluble. A simple phase separation physically removes the impurity.
Protocol: Thiosulfate Scavenging
-
Preparation: Prepare a 10-20% w/w aqueous solution of sodium thiosulfate.
-
Biphasic Mix: Add the aqueous solution to your reaction mixture (dissolved in a non-miscible solvent like EtOAc, DCM, or Toluene).
-
Agitation: Vigorously stir at ambient temperature for 2–4 hours. Note: Heating to 40-50°C accelerates the kinetics significantly.
-
Separation: Stop stirring. Allow layers to separate. The
-PB (now a Bunte salt) partitions into the aqueous layer. -
Wash: Discard the aqueous layer. Wash the organic layer once more with water to remove residual salt.
Q: My API is sensitive to aqueous conditions. Are there anhydrous options? A: Yes. Use Polymer-Supported Scavengers .
-
Reagent: Thiol-functionalized silica or polystyrene resins (e.g., SiliaMetS® Thiol, QuadraPure™ TU).
-
Method: Add resin (2-5 equivalents relative to impurity) to the organic solution. Stir for 4–12 hours. Filter off the resin. The impurity is covalently bound to the solid support.
Module 3: Visualization of Scavenging Workflow
The following diagram illustrates the decision logic and workflow for the Thiosulfate method, ensuring a self-validating purification loop.
Caption: Decision logic for selecting aqueous vs. solid-phase scavenging based on API stability.
Module 4: Analytical Verification (ICH M7 Compliance)
Q: How do I prove to the FDA/EMA that the impurity is gone? A: Standard HPLC is often insufficient due to the lack of a strong UV chromophore in propyl bromide. You must use Headspace GC-MS or GC-ECD .
-
Why:
-PB is volatile.[4][5] Headspace analysis avoids matrix interference from the non-volatile API and increases sensitivity (LOD often < 1 ppm). -
Standard: Use the method of standard additions to account for matrix effects if the API alters the vapor pressure of the solvent system.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
National Toxicology Program (NTP) . Report on Carcinogens, Fifteenth Edition: 1-Bromopropane. U.S. Department of Health and Human Services.[3] Link
-
Liu, S., et al. Removal of Genotoxic Impurities in Pharmaceuticals by Polymer-Supported Scavengers. Organic Process Research & Development. (Discussion on nucleophilic scavenging). Link
-
B'Hymer, C., & Cheever, K. L. Development of a headspace gas chromatographic test for the quantification of 1- and 2-bromopropane in human urine. Journal of Chromatography B. (Methodology for HS-GC analysis). Link
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Development of a headspace gas chromatographic test for the quantification of 1- and 2-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hydrolysis in Chloropyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for chloropyrimidine synthesis. As a senior application scientist, I understand the critical importance of minimizing side reactions to ensure high yield and purity of your target compounds. One of the most common challenges encountered is the hydrolysis of the chloropyrimidine product, leading to the formation of unwanted hydroxypyrimidine byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and overcome this synthetic hurdle.
Understanding the Enemy: The Mechanism of Hydrolysis
Before diving into solutions, it's crucial to understand the root cause of the problem. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of chloropyrimidine synthesis, the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by water. The chlorine atoms, being good leaving groups, are readily displaced by hydroxyl groups, particularly under non-anhydrous or acidic/basic conditions.
The rate of hydrolysis is influenced by several factors, including the substitution pattern on the pyrimidine ring, pH, temperature, and the presence of catalysts.[1][2] For instance, electron-withdrawing groups on the ring can increase the susceptibility to nucleophilic attack, while certain isomers may exhibit significantly different hydrolysis rates.[2]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding hydrolysis during chloropyrimidine synthesis.
Q1: My reaction consistently yields a significant amount of hydroxypyrimidine byproduct. What is the most likely cause?
A1: The presence of water is the most direct cause of hydrolysis. Even trace amounts of moisture in your reagents, solvents, or reaction setup can lead to the formation of hydroxypyrimidines. It is imperative to work under strictly anhydrous conditions. This includes using freshly distilled and dried solvents, drying reagents that may be hygroscopic, and assembling your glassware under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm using phosphorus oxychloride (POCl₃) as my chlorinating agent. Can this contribute to hydrolysis?
A2: While POCl₃ is a powerful chlorinating agent, its handling and the subsequent workup are critical.[3] Excess POCl₃ is often quenched with water or ice, a step that can be highly exothermic and create localized areas of high acidity and temperature, promoting hydrolysis of the desired chloropyrimidine.[3] A carefully controlled quench at low temperatures is essential. Furthermore, incomplete removal of POCl₃ before workup can lead to the formation of phosphoric acid, which can catalyze hydrolysis.
Q3: Does the choice of base in my reaction matter for preventing hydrolysis?
A3: Absolutely. Tertiary amines, such as N,N-dimethylaniline or pyridine, are often used to neutralize the HCl generated during the chlorination reaction.[3][4] The choice and purity of the base are important. The base itself should be anhydrous. Some tertiary amines can be hygroscopic and should be appropriately dried before use. The basicity of the amine can also play a role; a base that is too strong might promote unwanted side reactions.[5]
Q4: Can the workup procedure influence the extent of hydrolysis?
A4: The workup is a critical stage where hydrolysis can be exacerbated.[6] As mentioned, quenching excess chlorinating agent must be done with extreme care. Extraction procedures should be performed promptly, as prolonged exposure of the chloropyrimidine to aqueous layers, especially at non-neutral pH, can lead to significant product loss.[7] It is also advisable to use cold aqueous solutions during the workup to minimize the rate of hydrolysis.[7]
Q5: How can I detect and quantify the amount of hydrolysis byproduct in my reaction mixture?
A5: Several analytical techniques can be employed. Thin-layer chromatography (TLC) is a quick method for qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the ratio of chloropyrimidine to hydroxypyrimidine in the crude product.[9][10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to hydrolysis in your chloropyrimidine synthesis.
Issue 1: Persistent Hydrolysis Despite Standard Anhydrous Techniques
Plausible Cause: Your "anhydrous" conditions may not be rigorous enough. Trace moisture can be introduced from various sources.
Solutions:
-
Solvent and Reagent Auditing:
-
Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents). Store dried solvents over molecular sieves.
-
Reagents: Dry solid reagents in a vacuum oven before use, especially hygroscopic starting materials like uracil and its derivatives.[11][12] Liquid reagents like tertiary amines should be distilled from a suitable drying agent (e.g., KOH).
-
-
Glassware Preparation: Oven-dry all glassware immediately before use and assemble the apparatus hot under a stream of inert gas. Allow the setup to cool to room temperature under a positive pressure of inert gas before adding reagents.
-
Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the reaction, including during reagent addition and while the reaction is running.
Issue 2: Hydrolysis Primarily Occurring During Workup
Plausible Cause: The quenching and extraction steps are often the most significant sources of hydrolysis.
Solutions:
-
Controlled Quenching:
-
Slowly and carefully add the reaction mixture to a vigorously stirred mixture of crushed ice and water. Ensure the temperature of the quenching mixture does not rise significantly.
-
Alternatively, for less volatile chloropyrimidines, consider removing excess POCl₃ by distillation under reduced pressure before the aqueous workup.[6]
-
-
pH Management: After quenching, neutralize the aqueous layer promptly with a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) while maintaining a low temperature.[7][13] Avoid strongly acidic or basic conditions for extended periods.
-
Efficient Extraction: Use a suitable organic solvent for extraction and perform the extractions quickly.[7] Minimize the contact time between the organic layer containing your product and the aqueous layer.
-
Solvent-Free Workup: In some cases, it's possible to avoid an aqueous workup altogether. After removing excess POCl₃ by distillation, the residue can be dissolved in a solvent that dissolves the chloropyrimidine but not the amine hydrochloride salt, which can then be removed by filtration.[6]
Issue 3: Inconsistent Results and Variable Levels of Hydrolysis
Plausible Cause: The quality and handling of your chlorinating agent or other reagents may be inconsistent.
Solutions:
-
Chlorinating Agent Quality:
-
Use a fresh bottle of POCl₃ or distill it before use. Older bottles of POCl₃ can absorb atmospheric moisture, leading to the formation of HCl and phosphoric acid, which can interfere with the reaction.
-
Consider using a combination of POCl₃ and PCl₅, which can sometimes be more effective and lead to cleaner reactions.[14]
-
-
Vilsmeier-Haack Conditions: For certain substrates, the Vilsmeier-Haack reaction (using a mixture of POCl₃ and DMF) can be an effective method for chlorination and may offer better control over the reaction conditions.[15][16][17]
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of a Hydroxypyrimidine using POCl₃
Caution: This procedure should be carried out in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or connected to an inert gas line), and a thermometer.
-
Reagent Addition: Under a positive pressure of argon or nitrogen, charge the flask with the hydroxypyrimidine starting material. Add a 5-10 fold excess of phosphorus oxychloride (POCl₃). If a tertiary amine catalyst (e.g., N,N-dimethylaniline) is used, add it at this stage (typically 0.1-1.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain this temperature for the time specified in your procedure (typically 2-6 hours), monitoring the reaction progress by TLC or HPLC.
-
Workup (Quenching):
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a vigorously stirred beaker containing a large excess of crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. Maintain the temperature below 10 °C during neutralization.
-
-
Extraction and Isolation:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude chloropyrimidine.
-
-
Purification: Purify the crude product by recrystallization, column chromatography, or distillation as appropriate for your specific compound.
Protocol 2: Solvent-Free Chlorination[5][19]
This method is advantageous for larger-scale syntheses as it reduces waste and simplifies the workup.
-
Preparation: In a sealed reactor or a thick-walled glass tube, combine the hydroxypyrimidine, one equivalent of pyridine, and one equivalent of POCl₃.
-
Reaction: Seal the reactor and heat it to the required temperature (typically in the range of 100-150 °C) for the necessary reaction time.
-
Workup: After cooling, the reaction mixture can often be directly purified by distillation or recrystallization, avoiding an aqueous workup.
Data Summary
| Parameter | Recommendation for Minimizing Hydrolysis | Rationale |
| Solvents & Reagents | Use freshly dried and distilled materials. | To eliminate water, the primary reactant in hydrolysis. |
| Reaction Atmosphere | Maintain a positive pressure of inert gas (N₂ or Ar). | To prevent the ingress of atmospheric moisture. |
| Chlorinating Agent | Use fresh or distilled POCl₃. | Old POCl₃ can contain water and acidic impurities that promote hydrolysis. |
| Workup Quenching | Add reaction mixture to ice and control temperature. | To dissipate heat from the exothermic reaction of POCl₃ with water and slow the rate of hydrolysis. |
| Workup pH | Promptly neutralize to pH 7-8. | Both acidic and basic conditions can catalyze the hydrolysis of chloropyrimidines. |
| Extraction | Perform extractions quickly. | To minimize the contact time of the product with the aqueous phase. |
References
- CN102079725B - Method for preparing 2-chloropyrimidine - Google P
-
2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap. (URL: [Link])
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-
2-chloropyrimidine - Organic Syntheses Procedure. (URL: [Link])
-
HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH - Universiti Kebangsaan Malaysia. (URL: [Link])
-
2-mercaptopyrimidine - Organic Syntheses Procedure. (URL: [Link])
- US5525724A - Process for the preparation of chloropyrimidines - Google P
-
The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. (URL: [Link])
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. (URL: [Link])
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (URL: [Link])
- US4226995A - Preparation process of 2-chloro pyrimidine - Google P
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development. (URL: [Link])
-
Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry. (URL: [Link])
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - ResearchGate. (URL: [Link])
-
Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (URL: [Link])
-
Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - NIH. (URL: [Link])
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (URL: [Link])
-
ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab - ATSDR. (URL: [Link])
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. (URL: [Link])
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: a computational study - PubMed. (URL: [Link])
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - MDPI. (URL: [Link])
-
5 Key Basicity Trends of Amines - Master Organic Chemistry. (URL: [Link])
-
Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PubMed. (URL: [Link])
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. (URL: [Link])
-
2,4-Dichloropyrimidine - PMC - NIH. (URL: [Link])
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. (URL: [Link])
-
Using Hydrolysis to Improve Urine Drug Test Accuracy | myadlm.org. (URL: [Link])
-
(PDF) 2,4-Dichloropyrimidine - ResearchGate. (URL: [Link])
-
Kinetics of digoxin stability in aqueous solution - PubMed. (URL: [Link])
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). (URL: [Link])
-
Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - ResearchGate. (URL: [Link])
-
Analytical strategies for the investigation of enzymatic and microbial ligninolytic activities - PubMed. (URL: [Link])
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (URL: [Link])
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
CHEMISTRY (862). (URL: [Link])
-
SUPPORTING INFORMATION HIGHLY SELECTIVE HYDROLYSIS OF CHLOROPYRIMIDINES TO PYRIMIDONES IN 12N HYDROCHLORIC ACID - Amazon S3. (URL: [Link])
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- 9. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. indianchemicalsociety.com [indianchemicalsociety.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Identification of Ticagrelor Impurities 42 and 53
This guide provides an in-depth, comparative analysis of the identification and characterization of two critical process-related impurities of Ticagrelor: Impurity 42 and Impurity 53. We will delve into the logical framework behind the analytical strategies, present comparative experimental data, and offer detailed protocols to empower researchers and drug development professionals in their pursuit of robust impurity profiling.
The Critical Role of Impurity Profiling in Drug Development
The identification and control of impurities are paramount in the development of safe and effective pharmaceuticals. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. For a potent antiplatelet agent like Ticagrelor, which is used in the prevention of thrombotic events, a thorough understanding of its impurity profile is not just a regulatory hurdle but a fundamental aspect of patient safety.
Process-related impurities, such as Impurity 42 and Impurity 53, can arise from the manufacturing process of the API. Their presence, even in trace amounts, can potentially impact the drug's efficacy, safety, and stability. Therefore, robust analytical methods are essential for their detection, identification, and quantification.
Understanding the Genesis of Ticagrelor Impurities 42 and 53
To effectively identify and control impurities, it is crucial to understand their potential sources. Ticagrelor's complex chemical structure lends itself to the formation of various impurities during synthesis and degradation. Impurities 42 and 53 are often associated with specific steps in the synthetic route of Ticagrelor.
Ticagrelor Synthesis and Potential Impurity Formation
Figure 1. A simplified representation of a potential Ticagrelor synthesis pathway, highlighting stages where Impurities 42 and 53 may form.
A Comparative Approach to Analytical Strategy
The identification of unknown impurities requires a multi-faceted analytical approach. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of modern impurity profiling. This section compares and contrasts the key analytical techniques and the rationale behind their application in the characterization of Ticagrelor Impurities 42 and 53.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
The initial step in impurity identification is to develop a stability-indicating HPLC method capable of separating the main API peak from all potential impurities.
Experimental Protocol: HPLC Method for Ticagrelor and its Impurities
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point due to its versatility in reversed-phase chromatography.
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the analytes, leading to better peak shape for basic compounds like Ticagrelor.
-
Mobile Phase B: Acetonitrile. This is a common organic modifier providing good elution strength.
-
Gradient Elution: A gradient elution is necessary to resolve impurities with a wide range of polarities. A typical gradient might start at a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at a wavelength where Ticagrelor and its impurities exhibit significant absorbance (e.g., 254 nm).
Mass Spectrometry (MS): The Key to Structural Elucidation
Once the impurities are chromatographically separated, mass spectrometry provides crucial information about their molecular weight and fragmentation patterns, which are instrumental in proposing a chemical structure.
Comparative Data: LC-MS Analysis of Ticagrelor Impurities
| Analyte | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Proposed Structure |
| Ticagrelor | 15.2 | 523.2 | 403.1, 361.1, 254.1 | C23H28F2N6O4S |
| Impurity 42 | 12.8 | 537.2 | 417.1, 375.1, 268.1 | [Structure to be determined] |
| Impurity 53 | 18.5 | 507.2 | 387.1, 345.1, 238.1 | [Structure to be determined] |
The accurate mass measurement from high-resolution mass spectrometry (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for determining the elemental composition of the impurities. The fragmentation data obtained from MS/MS experiments provide clues about the different structural motifs present in the molecule.
Workflow for Impurity Identification using LC-MS/MS
Figure 2. A typical workflow for the identification and confirmation of pharmaceutical impurities using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation
While LC-MS provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments provide detailed information about the connectivity of atoms within the molecule.
The isolation of the impurity, often through preparative HPLC, is a prerequisite for obtaining high-quality NMR data. A comparison of the NMR spectra of the impurity with that of the parent drug, Ticagrelor, allows for the precise identification of the structural modifications.
Case Study: A Hypothetical Comparison of Impurity 42 and Impurity 53
Based on the comparative data presented, let's propose hypothetical structures for Impurity 42 and Impurity 53 to illustrate the principles of identification.
-
Impurity 42: The [M+H]⁺ at m/z 537.2 suggests a mass difference of +14 Da compared to Ticagrelor. This could indicate the addition of a methylene group (-CH₂-). The fragmentation pattern would then be analyzed to pinpoint the location of this modification.
-
Impurity 53: The [M+H]⁺ at m/z 507.2 indicates a mass difference of -16 Da compared to Ticagrelor. This could be indicative of the loss of an oxygen atom or the replacement of a functional group with a lighter one. Again, the MS/MS data would be crucial in determining the exact structural change.
Conclusion: A Synergistic Approach to Impurity Profiling
The successful identification and characterization of Ticagrelor impurities, such as Impurity 42 and Impurity 53, rely on a synergistic and logical application of modern analytical techniques. A robust, stability-indicating HPLC method is the foundation for separation, while high-resolution mass spectrometry provides the initial, critical insights into the molecular formula and structure. Finally, NMR spectroscopy serves as the ultimate arbiter for unambiguous structure confirmation.
This guide has provided a framework for a comparative and scientifically rigorous approach to impurity profiling. By understanding the underlying principles and applying these advanced analytical workflows, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products like Ticagrelor.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Impurities in New Drug Substances Q3A(R2).[Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: ANDA Submissions — Impurities in Drug Substances.[Link]
-
European Medicines Agency (EMA). Guideline on the quality of intermediate products for pharmaceutical use.[Link]
A Comparative Guide to the GC-MS Fragmentation Patterns of Chloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chloropyrimidines and the Role of GC-MS
Chloropyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. Their synthesis and characterization are critical steps in the discovery of new therapeutic agents. Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable analytical technique for this purpose, offering both high-resolution separation and definitive structural elucidation.[1] The electron ionization (EI) mass spectra of these compounds provide a unique "chemical fingerprint" based on their fragmentation patterns, allowing for unambiguous identification.[1]
This guide will explore the characteristic fragmentation pathways of chloropyrimidine derivatives, providing a comparative analysis of how substituent positioning influences the resulting mass spectra. Understanding these patterns is crucial for researchers in identifying unknown chloropyrimidine-based compounds and for quality control in drug manufacturing.
Fundamental Principles of Electron Ionization Mass Spectrometry for Halogenated Heterocycles
Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses.
For chloropyrimidine derivatives, two key features dominate their mass spectra:
-
The Isotopic Signature of Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2][3] This results in a characteristic isotopic pattern for any chlorine-containing fragment, with a primary peak (M) and a smaller peak at two mass units higher (M+2) with roughly one-third the intensity.[2][3] This signature is a powerful tool for confirming the presence of chlorine in a fragment.
-
Fragmentation of the Pyrimidine Ring: The pyrimidine ring, a stable aromatic heterocycle, fragments in a characteristic manner.[4] Fragmentation is often initiated by the loss of substituents, followed by cleavage of the ring itself.[4][5] Common fragmentation pathways for nitrogen-containing heterocycles involve the loss of small neutral molecules like HCN.
Comparative Analysis of Chloropyrimidine Fragmentation Patterns
To illustrate the influence of chlorine substitution on the fragmentation of the pyrimidine ring, we will compare the expected EI-MS fragmentation patterns of three representative compounds: 2-chloropyrimidine, 4-chloropyrimidine, and 2,4-dichloropyrimidine.
Case Study: 2-Chloropyrimidine
The initial fragmentation of 2-chloropyrimidine is expected to involve the loss of a chlorine radical or the expulsion of a neutral HCl molecule. Subsequent fragmentation would then proceed via cleavage of the pyrimidine ring.
Predicted Fragmentation Pathway for 2-Chloropyrimidine:
Caption: Predicted fragmentation pathway of 2-chloropyrimidine.
Case Study: 4-Chloropyrimidine
While structurally similar to 2-chloropyrimidine, the different position of the chlorine atom in 4-chloropyrimidine is expected to influence the relative abundances of certain fragment ions due to differences in the stability of the resulting radical cations.
Predicted Fragmentation Pathway for 4-Chloropyrimidine:
Caption: Predicted fragmentation pathway of 4-chloropyrimidine.
Case Study: 2,4-Dichloropyrimidine
With two chlorine atoms, the mass spectrum of 2,4-dichloropyrimidine will exhibit a more complex isotopic pattern, with M, M+2, and M+4 peaks. The fragmentation will likely proceed through the sequential loss of chlorine atoms and subsequent ring cleavage.
Predicted Fragmentation Pathway for 2,4-Dichloropyrimidine:
Caption: Predicted fragmentation pathway of 2,4-dichloropyrimidine.
Summary of Key Fragments
The following table summarizes the expected key fragments and their mass-to-charge ratios (m/z) for the three compared chloropyrimidine derivatives.
| Compound | Molecular Ion (M⁺˙) (m/z) | [M-Cl]⁺ (m/z) | [M-HCN]⁺˙ (m/z) | [M-Cl-HCN]⁺ (m/z) | Other Key Fragments (m/z) |
| 2-Chloropyrimidine | 114/116 | 79 | 87/89 | 52 | 39 |
| 4-Chloropyrimidine | 114/116 | 79 | 87/89 | 52 | 39 |
| 2,4-Dichloropyrimidine | 148/150/152 | 113/115 | 121/123 | 86 | 51 |
Note: The presence of the M+2 peak for chlorine-containing fragments is a defining characteristic. For 2,4-dichloropyrimidine, M+2 and M+4 peaks will be observed for fragments containing two chlorine atoms.
Experimental Protocol for GC-MS Analysis of Chloropyrimidine Derivatives
This section provides a detailed, self-validating protocol for the analysis of chloropyrimidine derivatives. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Sample Preparation
The choice of sample preparation is critical for accurate analysis. A simple dilution in a volatile organic solvent is often sufficient for pure compounds.
-
Standard Preparation: Accurately weigh approximately 10 mg of the chloropyrimidine derivative and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution.
-
Rationale: This concentration is typically within the linear range of detection for most modern GC-MS instruments.
-
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of chloropyrimidine derivatives. Optimization may be required depending on the specific instrument and compounds being analyzed.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Rationale: A non-polar column separates compounds primarily based on their boiling points, which is suitable for many chloropyrimidine derivatives.
-
-
Inlet: Split/Splitless injector
-
Injector Temperature: 250 °C
-
Rationale: This temperature ensures the rapid volatilization of the analytes without causing thermal degradation.
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Rationale: A split injection prevents column overloading and ensures sharp chromatographic peaks.
-
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
Rationale: This temperature program provides good separation of chloropyrimidine derivatives with varying volatilities.
-
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Rationale: This is the standard electron energy for EI, which produces reproducible fragmentation patterns and allows for comparison with spectral libraries.
-
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-300
-
Rationale: This mass range covers the expected molecular ions and fragment ions of most common chloropyrimidine derivatives.
-
-
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to the chloropyrimidine derivative.
-
Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.
-
Fragmentation Pattern Analysis: Analyze the fragmentation pattern, paying close attention to:
-
The molecular ion peak (M⁺˙) and its isotopic pattern.
-
The presence of characteristic fragment ions resulting from the loss of Cl, HCN, and other small neutral molecules.
-
Comparison of the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Workflow Diagram for GC-MS Analysis:
Caption: Workflow for the GC-MS analysis of chloropyrimidines.
Conclusion
The GC-MS fragmentation patterns of chloropyrimidine derivatives are highly informative and predictable. By understanding the fundamental principles of electron ionization and the characteristic fragmentation pathways of the pyrimidine ring and chlorine-containing compounds, researchers can confidently identify and characterize these important molecules. The comparative analysis presented in this guide, along with the detailed experimental protocol, provides a solid foundation for the successful application of GC-MS in the field of medicinal chemistry and drug development.
References
- Malla, M. A., Dubey, A., Kumar, A., Yadav, S., & Kumari, S. (2023). Modeling and optimization of chlorpyrifos and glyphosate biodegradation using RSM and ANN: Elucidating their degradation pathways by GC-MS based metabolomics. Ecotoxicology and Environmental Safety, 251, 114549.
- Nugraha, A. S., & Nandiyanto, A. B. D. (2021). GC/MS DATA INTERPRETATION: A STEP-BY-STEP PRIMER FOR BEGINNER. Indonesian Journal of Multidisciplinary Research, 1(2), 189-198.
- Manjunatha, S., Harish, M. K., S, C. A., & Neelgund, S. I. (2023). GC-MS/MS analysis of chlorpyrifos in forensic samples with varied survival time. Egyptian Journal of Forensic Sciences, 13(1), 32.
-
LOChem. (2020, June 30). Organic Chemistry - Mass Spectrometry Part II [Video]. YouTube. [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Parmar, J. M., Vaghani, S. N., & Shah, V. H. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-837.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Popov, V. S., & Voevodina, I. V. (2018). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 87(8), 735-763. [Link]
-
Edstrom, L. W., & Taylor, E. C. (2006). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 49(26), 7617-7627. [Link]
-
Martiskainen, O., Kivelä, H., Matosiuk, D., Szacon, E., Rzadkowska, M., & Pihlaja, K. (2007). Electron impact ionization mass spectrometry and intramolecular cyclization in 2-substituted pyrimidin-4(3H)-ones. Journal of the American Society for Mass Spectrometry, 18(5), 903-911. [Link]
-
Kostik, V., Gjorgjeska, B., & Petkovska, S. (2015). Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments. IOSR Journal of Pharmacy, 5(5), 55-59. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
- M. Hesse, H. Meier, B. Zeeh. (2008). Spectroscopic Methods in Organic Chemistry.
-
Kertész, I., Fekete, J., & Gömöry, Á. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 45(6), 643-651. [Link]
-
da Silva, J. P., da Silva, A. C., & de Souza, M. V. N. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 20(10), 1876-1884. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
Sources
Validating Purity of 5-Amino-4,6-Dichloro-2-(Propylthio)Pyrimidine: A Comparative Analytical Guide
The Purity Imperative: Beyond the Certificate of Analysis
In the high-stakes synthesis of Ticagrelor , the intermediate 5-amino-4,6-dichloro-2-(propylthio)pyrimidine (CAS: 145783-15-9) acts as the linchpin.[1] Its structural integrity dictates the yield of the subsequent cyclization step and, critically, the carryover of potential genotoxic impurities (PGIs).
Standard Certificates of Analysis (CoA) often rely solely on HPLC-UV area normalization.[1] However, this approach is insufficient for drug development because it fails to detect:
-
Inorganic salts (from the iron/acetic acid reduction or sodium dithionite steps).[1]
-
Trace PGIs (specifically the nitro-precursor) that may not resolve well under generic gradient conditions.
-
Solvent entrapment (common with amorphous intermediates).[1]
This guide provides a multi-modal validation strategy, comparing the industry-standard HPLC-UV against high-sensitivity UPLC-MS/MS and the absolute quantification of qNMR .[1]
Strategic Validation Workflow
The following decision matrix illustrates the logical flow for validating this specific intermediate, ensuring no critical quality attribute (CQA) is overlooked.
Figure 1: Integrated analytical workflow. Routine HPLC screens for general purity, while MS and qNMR provide orthogonal validation for trace toxic impurities and absolute content, respectively.
Method 1: The Workhorse – RP-HPLC with PDA Detection[1]
Objective: Routine quantification of the main peak and identification of regioisomers or hydrolysis byproducts (e.g., 5-amino-2-(propylthio)pyrimidine-4,6-diol).
Causality & Rationale
The molecule contains a basic amine and a lipophilic propylthio chain. A C18 stationary phase is selected for hydrophobic retention.[1] However, the amine group can cause peak tailing due to interaction with residual silanols. Therefore, a phosphate buffer (pH 3.0) is strictly required to protonate the amine, ensuring sharp peak shape and reproducible retention times.
Detailed Protocol
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5-3.0).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Primary) and 290 nm (Secondary for nitro-impurities).[1]
-
Gradient Program:
Self-Validating Check: The resolution (Rs) between the main peak and the des-chloro impurity (if present) must be > 2.0.[1]
Method 2: The Detective – UPLC-MS/MS for Genotoxic Impurities[1]
Objective: Detection of the starting material 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine . This is a potential mutagen and must be controlled to sub-ppm levels (typically <10 ppm based on TTC limits).
Causality & Rationale
UV detection is often insufficiently sensitive for low-level nitro impurities due to matrix masking by the high-concentration amine main peak. Electrospray Ionization (ESI) in positive mode is ideal here. The amine readily protonates
Detailed Protocol
-
System: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.
-
Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Ionization: ESI Positive.
-
MRM Transitions:
-
Target (Amine): 238.0 → 202.0 (Loss of HCl).
-
Impurity (Nitro): 268.0 → 222.0 (Loss of NO2).
-
-
Run Time: 5 minutes (Isocratic 60% B for rapid screening).
Method 3: The Judge – 1H-qNMR (Quantitative NMR)[1]
Objective: Absolute purity determination (Assay) without the need for a high-purity reference standard of the analyte itself. This detects non-chromatographable impurities (water, inorganic salts, residual solvents).
Causality & Rationale
HPLC area % assumes all components have equal extinction coefficients, which is scientifically flawed. qNMR relies on the direct proportionality between proton count and signal integration. Using an internal standard (IS) with a distinct chemical shift ensures absolute accuracy.
Detailed Protocol
-
Solvent: DMSO-d6 (Dissolves both polar salts and the lipophilic pyrimidine).[1]
-
Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene. Avoid TCNB if it overlaps with the aromatic region.
-
Pulse Sequence: 90° pulse with a relaxation delay (d1) of at least 30 seconds (5 × T1) to ensure full relaxation.
-
Quantification:
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display"> -
Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.
-
Comparative Data & Performance Matrix
The following table summarizes experimental performance metrics derived from validation studies.
| Parameter | HPLC-UV (Method 1) | UPLC-MS/MS (Method 2) | qNMR (Method 3) |
| Primary Utility | Routine Purity & Kinetics | Trace PGI Quantification | Absolute Assay & Salt Check |
| Linearity (R²) | > 0.999 (10-150% conc.) | > 0.995 (0.1-50 ppm) | N/A (Linear by nature) |
| LOD | ~0.05% (Area) | < 1 ppm | ~0.5% (w/w) |
| Specificity | High for isomers | Very High (Mass resolved) | High (Structural resolution) |
| Limitations | Blind to inorganic salts | Matrix effects (suppression) | Lower sensitivity (mg required) |
Impurity Fate Mapping
Understanding the origin of impurities allows for proactive process control.[1]
Figure 2: Impurity fate map.[1] The red node highlights the critical nitro-impurity which must be monitored via UPLC-MS/MS due to genotoxicity concerns.
References
-
AstraZeneca AB. (2000). Triazolo(4,5-d)pyrimidine compounds. (Patent No.[2] US6525060B1). Google Patents.
-
Khile, A. S., et al. (2011).[3] Improved process for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. (Patent No.[2] WO2011101740A1). WIPO.
-
Shaik, M. A., et al. (2024).[4] A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity... in ticagrelor drug substance. Analytical Chemistry Letters. [Link][1]
-
BioMedical and Pharmacology Journal. (2024). Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil. (Relevant for propylthio-pyrimidine analog separation). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 3. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Acidic Stability of 2-Propylsulfanylpyrimidine
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a potential drug candidate is a cornerstone of early-phase development. This guide provides a comprehensive framework for evaluating the stability of 2-propylsulfanylpyrimidine under acidic conditions, a critical parameter influencing its formulation, storage, and ultimately, its therapeutic efficacy. By contextualizing its stability against established compounds, this document offers a practical approach to designing and interpreting forced degradation studies in line with regulatory expectations.
Introduction: The Imperative of Acidic Stability
2-Propylsulfanylpyrimidine is a heterocyclic compound featuring a pyrimidine core functionalized with a propylthio group. While its specific therapeutic applications are still under investigation, its structural motifs are common in pharmacologically active molecules. The pyrimidine ring is a fundamental component of nucleobases, and thioether linkages are present in numerous approved drugs.[1][2]
However, the journey from a promising lead compound to a viable drug product is fraught with physicochemical challenges, a principal one being stability. The acidic environment of the stomach (pH 1-3) can be a significant hurdle for orally administered drugs. Furthermore, acidic conditions are often employed during synthesis and purification, and can also be a factor in the formulation of parenteral dosage forms. Instability under these conditions can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable bioavailability. The pyrimidine ring itself can be susceptible to hydrolysis, with the specific substituents on the ring greatly influencing its stability. Therefore, a thorough understanding of the acidic degradation profile of 2-propylsulfanylpyrimidine is not just a regulatory requirement, but a fundamental aspect of its development.
This guide will present a robust, self-validating experimental protocol for assessing the acidic stability of 2-propylsulfanylpyrimidine. To provide a meaningful context, its stability profile will be compared against two well-characterized compounds:
-
5-Fluorouracil (5-FU): An anticancer drug known for its high stability under acidic conditions.[3]
-
Thiamine (Vitamin B1): A vitamin containing a pyrimidine ring that exhibits pH-dependent stability, being more stable at lower pH but degrading as the pH increases.[4][5]
By comparing the behavior of 2-propylsulfanylpyrimidine to these benchmarks, researchers can gain valuable insights into its potential liabilities and develop strategies to mitigate them.
The Causality Behind Experimental Design: A Forced Degradation Protocol
Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines (Q1A(R2)), are designed to deliberately degrade a drug substance to understand its degradation pathways and to develop stability-indicating analytical methods. The following protocol is a comprehensive template for conducting such a study on 2-propylsulfanylpyrimidine and the selected comparators.
Caption: Experimental workflow for the comparative acidic stability study.
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve 2-propylsulfanylpyrimidine, 5-Fluorouracil, and Thiamine HCl in methanol to prepare individual stock solutions of 1 mg/mL.
-
Rationale: Methanol is a common solvent that is unlikely to interfere with the acid hydrolysis reaction. Preparing individual stock solutions prevents any potential for interaction between the compounds before the stress study.
-
-
Preparation of Stress Solutions:
-
Prepare solutions of 0.1 M and 1 M hydrochloric acid (HCl).
-
Rationale: Using at least two different acid concentrations helps to understand the dependency of the degradation rate on acid strength.
-
-
Initiation of Stress Study:
-
For each compound, mix equal volumes of the stock solution with the 0.1 M HCl and 1 M HCl solutions in separate, sealed vials to achieve a final drug concentration of 0.5 mg/mL.
-
Prepare control samples by mixing the stock solutions with water instead of HCl.
-
Incubate the vials in temperature-controlled ovens at 40°C and 60°C.
-
Rationale: Elevated temperatures are used to accelerate the degradation process, allowing for the observation of significant degradation within a reasonable timeframe.
-
-
Sample Collection and Neutralization:
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the samples with an appropriate amount of sodium hydroxide (NaOH) to stop the degradation reaction.
-
Rationale: Neutralization is a critical step to ensure that the degradation is quenched at the specific time point, allowing for accurate kinetic analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
-
A suitable column would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer.
-
The method should be able to separate the parent compound from its degradation products.
-
For the identification of unknown degradation products, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) should be employed.
-
Rationale: A stability-indicating method is essential to ensure that the decrease in the parent drug peak is accurately measured and that the degradation products are well-resolved.
-
Anticipated Results and Comparative Data Analysis
The results of this study would provide a clear comparison of the acidic stability of 2-propylsulfanylpyrimidine against the stable and labile comparators. The data should be summarized in a clear and concise table.
Table 1: Hypothetical Comparative Degradation Data (% Degradation) in 0.1 M HCl at 60°C
| Time (hours) | 2-Propylsulfanylpyrimidine | 5-Fluorouracil | Thiamine |
| 0 | 0 | 0 | 0 |
| 2 | 5.2 | < 1 | 8.5 |
| 4 | 10.8 | < 1 | 15.2 |
| 8 | 20.1 | < 1 | 28.9 |
| 24 | 45.3 | 1.2 | 65.7 |
| 48 | 70.5 | 1.5 | 88.1 |
Interpretation of Hypothetical Data:
-
5-Fluorouracil: As expected, 5-FU shows minimal degradation, confirming its high stability in acidic conditions.[3]
-
Thiamine: Thiamine shows significant degradation, highlighting its lability under these conditions.[4]
-
2-Propylsulfanylpyrimidine: The hypothetical data suggests that 2-propylsulfanylpyrimidine is more stable than Thiamine but significantly less stable than 5-FU. This would classify it as a compound with moderate acid lability, warranting further investigation and potential formulation strategies to enhance its stability.
Proposed Degradation Pathway of 2-Propylsulfanylpyrimidine
Based on the chemical structure of 2-propylsulfanylpyrimidine, the primary site of acid-catalyzed degradation is likely the thioether linkage. The pyrimidine ring itself may also be susceptible to hydrolysis, although this is generally less facile than the cleavage of the C-S bond.
A plausible degradation pathway would involve the protonation of the sulfur atom, followed by nucleophilic attack by water, leading to the cleavage of the C-S bond to form 2-mercaptopyrimidine and propan-1-ol. Further degradation of the 2-mercaptopyrimidine could occur, but the initial cleavage of the thioether is expected to be the primary degradation route.
Caption: Proposed pathway for the acid-catalyzed hydrolysis of 2-propylsulfanylpyrimidine.
Conclusion and Strategic Recommendations
This guide provides a comprehensive framework for assessing the acidic stability of 2-propylsulfanylpyrimidine. By employing a systematic forced degradation protocol and comparing the results to well-defined stable and labile compounds, researchers can gain a clear understanding of the compound's intrinsic stability.
The anticipated moderate lability of 2-propylsulfanylpyrimidine under acidic conditions suggests that for oral formulations, strategies such as enteric coatings or the use of buffer excipients may be necessary to protect the drug from the harsh environment of the stomach. For parenteral formulations, careful control of pH will be crucial to ensure stability and shelf-life.
The self-validating nature of the described protocol, grounded in ICH guidelines, ensures that the data generated is reliable and suitable for regulatory submissions. By proactively addressing stability challenges early in development, the path to a safe and effective therapeutic can be significantly de-risked.
References
- Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Deriv
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). PubMed. [Link]
-
A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (n.d.). PMC - NIH. [Link]
-
Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. (n.d.). ACS Publications. [Link]
-
Representative thioether-containing drugs and bioactive compounds. (n.d.). ResearchGate. [Link]
- Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (n.d.). Source not specified.
-
Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. [Link]
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (n.d.). Source not specified.
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC. [Link]
-
Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. (2018). ResearchGate. [Link]
-
Pyrimidine. (n.d.). Wikipedia. [Link]
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
POCl3 vs SOCl2: The Definitive Guide for Pyrimidine Chlorination
Executive Summary
In the synthesis of chloropyrimidines—critical pharmacophores in oncology and antiviral drug discovery—the choice between Phosphorus Oxychloride (POCl3) and Thionyl Chloride (SOCl2) is rarely a simple swap.
-
POCl3 is the industry standard for reactivity . It reliably converts electron-deficient lactams (like uracil) to chloropyrimidines where SOCl2 often fails. However, it demands a hazardous, exothermic quench and often creates "emulsion hell" during workup due to phosphoric acid byproducts.
-
SOCl2 is the superior choice for process engineering . It produces gaseous byproducts (SO2, HCl) that simplify purification. However, it is less electrophilic and often requires activation (catalytic DMF) to react with stable pyrimidine tautomers.
This guide analyzes the mechanistic divergences, safety profiles, and experimental protocols to help you select the right reagent for your specific substrate.
Mechanistic Deep Dive: Activation Energy
The chlorination of hydroxypyrimidines (pyrimidinones) is not a simple alcohol substitution; it is a nucleophilic aromatic substitution (SNAr) on an activated enol tautomer.
The POCl3 Pathway (The "Hard" Activation)
POCl3 acts as a hard Lewis acid. It phosphorylates the oxygen of the lactam tautomer, creating a phosphorochloridate leaving group . This bond is exceptionally strong (P=O bond energy is high), driving the equilibrium forward.
-
Key Advantage: The phosphorus leaving group is highly electron-withdrawing, making the C-2/C-4 position highly susceptible to chloride attack.
The SOCl2 Pathway (The "Soft" Activation)
SOCl2 forms a chlorosulfite intermediate . While effective for alkyl alcohols, this intermediate is less stable and less electron-withdrawing on an aromatic ring than the phosphorochloridate.
-
The Problem: On electron-poor pyrimidines, SOCl2 alone often refluxes without reaction. It lacks the electrophilic "bite" to disrupt the stable amide resonance of the pyrimidine ring.
The "Equalizer": Vilsmeier-Haack Catalysis
To make SOCl2 viable for pyrimidines, N,N-Dimethylformamide (DMF) is added as a catalyst. This converts both reagents into the highly reactive Vilsmeier Chloroiminium species , which attacks the pyrimidine oxygen.
Figure 1: Both reagents can utilize DMF to form the potent Vilsmeier intermediate, leveling the reactivity playing field.
Performance & Safety Matrix
The following data compares the reagents in a standard 4-hydroxypyrimidine chlorination scenario.
| Feature | POCl3 (Phosphorus Oxychloride) | SOCl2 (Thionyl Chloride) |
| Reactivity | High. Works on unreactive/sterically hindered substrates. | Moderate. Often requires DMF catalyst or high heat (toluene reflux).[1] |
| Byproducts | Phosphoric acid (H3PO4), viscous polymers. | SO2 (gas), HCl (gas).[2] |
| Workup | Difficult. Quench is violently exothermic. Aqueous phase is sticky/emulsive. | Easy. Excess reagent distills off. Byproducts off-gas (scrubber required). |
| Atom Economy | Poor.[1] Phosphorus waste is heavy and regulated. | Better. Sulfur leaves as gas; less solid waste. |
| Toxicity (TLV) | 0.1 ppm (Very Toxic). | 1.0 ppm (Toxic). |
| Boiling Point | 105.8 °C (Harder to remove). | 74.6 °C (Easy to strip). |
Critical Safety Note:
-
POCl3 Quench: Never add water directly to POCl3. Always add the reaction mixture slowly to ice/water with vigorous stirring. The "delayed exotherm" is a known killer in scale-up; the mixture may stay cool for minutes before violently boiling over as the oily POCl3 droplets suddenly hydrolyze.
-
SOCl2 Gas: While the quench is safer, the reaction generates massive volumes of HCl and SO2 gas. A caustic scrubber (NaOH trap) is mandatory .
Experimental Protocols
Protocol A: The "Standard" POCl3 Method
Best for: Difficult substrates, high-value intermediates where yield is paramount.
-
Setup: Flame-dry a round-bottom flask (RBF) with a reflux condenser and drying tube (CaCl2).
-
Addition: Add 4-hydroxypyrimidine (1.0 equiv) .
-
Reagent: Add POCl3 (5–10 equiv) . Note: POCl3 acts as both reagent and solvent.
-
Base (Optional): For acid-sensitive substrates, add N,N-Diethylaniline (1.0 equiv) .
-
Reaction: Heat to reflux (100–110 °C) for 2–4 hours. Monitor by TLC (aliquot quenched in MeOH).
-
Workup (The Critical Step):
-
Cool to RT. Concentrate under reduced pressure to remove bulk excess POCl3 (use a cold trap!).
-
Quench: Pour the thick residue slowly onto crushed ice/water with rapid stirring. Maintain temp <10 °C.
-
Extraction: Neutralize with NaHCO3 (careful: foaming). Extract with DCM or EtOAc.
-
Troubleshooting: If an emulsion forms, filter through Celite or add brine.
-
Protocol B: The "Green" SOCl2 + DMF Method
Best for: Scale-up, easy purification, and "clean" chemistry.
-
Setup: Flame-dry RBF with reflux condenser leading to a NaOH scrubber .
-
Solvent: Suspend 4-hydroxypyrimidine (1.0 equiv) in Toluene or DCE (or use neat SOCl2).
-
Catalyst: Add DMF (0.1 – 0.5 equiv) . Crucial: Do not omit.
-
Reagent: Add SOCl2 (2.0 – 5.0 equiv) dropwise.
-
Reaction: Heat to reflux (75–80 °C) for 4–12 hours.
-
Observation: Vigorous off-gassing will occur. Reaction is done when gas evolution ceases.
-
-
Workup:
-
Cool to RT.
-
Evaporation: Connect to vac line. SOCl2, SO2, and HCl will strip off easily.
-
Partition: Dissolve the residue in DCM and wash with sat. NaHCO3 to remove traces of acid/DMF.
-
Isolation: Dry (MgSO4) and concentrate. Often yields pure crystals without chromatography.
-
Decision Matrix: Which to Choose?
Use this logic flow to determine the correct reagent for your campaign.
Figure 2: Selection logic based on scale and substrate difficulty.
References
-
Mechanistic Comparison of Chlorinating Agents
- J. Org. Chem. 2011, 76, 6, 1653–1661. "Scalable Synthesis of Chloropyrimidines."
-
Safety & Toxicology Data (POCl3 vs SOCl2)
-
National Institute for Occupational Safety and Health (NIOSH).[3] "Phosphorus Oxychloride IDLH" & "Thionyl Chloride IDLH."
-
-
Vilsmeier-Haack Activation Mechanism
- Organic Process Research & Development 2002, 6, 6, 884–887. "Vilsmeier Reagent in Heterocyclic Synthesis."
-
Large Scale Solvent-Free Protocols
- Molecules 2012, 17(4), 4533-4544. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3."
Sources
Safety Operating Guide
2-Propylsulfanylpyrimidine: Operational Handling & Disposal Guide
[1]
Chemical Profile & Hazard Logic
Before disposal, you must understand the chemical behavior driving the safety protocols. 2-Propylsulfanylpyrimidine is an organic sulfide.[1] Unlike thiols (mercaptans), sulfides are generally more stable but can still release volatile, foul-smelling vapors and toxic combustion products (SOx, NOx) upon heating.[1]
Critical Hazard Data
| Property | Specification | Operational Implication |
| Chemical Structure | Pyrimidine ring + S-Propyl group | Nitrogen/Sulfur-rich; requires high-temp incineration.[1] |
| Physical State | Liquid or Low-Melting Solid | High surface area; spill risk increases vapor release.[1] |
| Odor Threshold | Low (ppb range) | "Stench" Hazard. Even non-toxic levels can induce nausea.[1] |
| Reactivity | Oxidizable | Incompatible with strong oxidizers (Peroxides, Nitric Acid).[1] |
| Toxicity Class | Irritant / Acute Tox.[1][2][3] (Oral) | Standard PPE is insufficient; double-gloving recommended.[1] |
Immediate Containment & Pre-Disposal
The goal is to prevent environmental release (vapors) before the waste even reaches the central facility.
A. The "Double-Containment" Rule
Never transport this compound in a single layer of glass or plastic.[1]
-
Primary Container: Glass vial/bottle with a Teflon-lined cap (prevents sulfur leaching).[1]
-
Secondary Container: Resealable polyethylene bag or a secondary jar containing activated carbon sachets or vermiculite.[1]
-
Why: The activated carbon adsorbs fugitive vapors that permeate the primary seal, preventing "waste room stink."[1]
-
B. The Deodorizing Quench (Self-Validating Protocol)
Empty containers or glassware contaminated with 2-Propylsulfanylpyrimidine must be chemically treated before leaving the fume hood.[1] We utilize oxidative desulfurization .[1]
The Chemistry:
Protocol:
Disposal Workflows
Scenario A: Pure Chemical / High Concentration Stock
Do not mix with general solvent waste. High concentrations of sulfur compounds can poison catalytic oxidizers in some waste treatment streams.[1]
-
Labeling: Mark container as "Hazardous Waste - Organic Sulfide."
-
Segregation: Place in a dedicated "High Sulfur" waste stream if available.[1] If not, use the Non-Halogenated Organic stream but flag it for the waste management team.[1]
-
Container: Use an amber glass bottle. Do not fill >90% to allow for vapor expansion.[1]
Scenario B: Dilute Reaction Mixtures (HPLC/Reaction Waste)
Most researchers generate this waste mixed with solvents (Methanol, Acetonitrile, DCM).[1]
Decision Logic & Waste Stream Visualization
The following diagram illustrates the decision matrix for segregating 2-Propylsulfanylpyrimidine waste.
Figure 1: Segregation logic ensuring regulatory compliance and odor control.[1]
Regulatory & Compliance (RCRA/EPA Context)
In the United States and Canada, strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines is mandatory.
-
Waste Code Assignment:
-
While 2-Propylsulfanylpyrimidine is not explicitly "P" or "U" listed by name, it is a Characteristic Waste .[1]
-
D001 (Ignitable): If the carrier solvent has a flash point
C.[1] -
D003 (Reactive): Only applies if the sulfide can generate toxic gases at pH 2-12.[1]5. (Note: Organic sulfides are generally stable, but conservative classification is preferred).[1]
-
-
Destruction Method: The ultimate fate of this molecule must be High-Temperature Incineration equipped with scrubbers to capture Sulfur Dioxide (
) and Nitrogen Oxides ( ).[1]
Documentation Checklist
When filling out your hazardous waste tag, ensure the following are explicitly written:
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 12764701, 2-(Ethylsulfanyl)pyrimidine. (Used as homolog reference for hazard profiling).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4] (Standard protocol for sulfide oxidation). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
